![molecular formula C28H42N4O6 B1245285 Kukoamine C](/img/structure/B1245285.png)
Kukoamine C
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Overview
Description
Kukoamine c belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Kukoamine c is considered to be a practically insoluble (in water) and relatively neutral molecule.
Kukoamine C is an amine.
Scientific Research Applications
Neuroprotective Effects
- Neuroprotection Against Oxidative Stress : Kukoamine C has been shown to prevent cell damage in primary cerebellar granule neurons induced by H2O2, highlighting its potential as a neuroprotectant against oxidative stress-related neurodegenerative diseases (Li et al., 2015).
- Protection Against Cerebral Ischemia : Studies have demonstrated that Kukoamine C can significantly reduce infarct volume and improve neurological scores in rats with cerebral ischemia, suggesting its effectiveness in stroke management (Liu et al., 2017).
- Inhibition of Apoptosis in Glioblastoma : Research indicates that Kukoamine C inhibits growth and migration of human glioblastoma cells through apoptosis induction and attenuation of epithelial-mesenchymal transition (Wang et al., 2016).
Anti-Inflammatory and Antioxidant Properties
- Attenuation of Lung Injury : Kukoamine C has shown promise in reducing lung injury induced by lipopolysaccharides, highlighting its potential application in treating respiratory disorders (Liu et al., 2022).
- Cytoprotective Effects : It possesses cytoprotective effects in bone marrow-derived mesenchymal stem cells, further reinforcing its role in combating oxidative damage (Li et al., 2018).
- Inflammatory Response Regulation : Kukoamine C demonstrates significant anti-inflammatory activities, particularly in LPS-induced inflammation models (Wang et al., 2020).
Additional Findings
- Inhibitory Effects on Lipoxygenase : Kukoamine C analogs have shown inhibitory activity on soybean lipoxygenase, suggesting potential applications in managing inflammatory conditions (Hadjipavlou-Litina et al., 2009).
properties
Product Name |
Kukoamine C |
---|---|
Molecular Formula |
C28H42N4O6 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butyl]-3-(3,4-dihydroxyphenyl)propanamide |
InChI |
InChI=1S/C28H42N4O6/c29-13-3-17-31(27(37)11-7-21-5-9-23(33)25(35)19-21)15-1-2-16-32(18-4-14-30)28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,33-36H,1-4,7-8,11-18,29-30H2 |
InChI Key |
MRBLTJLKQIHRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)N(CCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)CCCN)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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